molecular formula C8H7BrN2O B2627780 6-Bromo-5-methoxyimidazo[1,2-a]pyridine CAS No. 1427367-60-9

6-Bromo-5-methoxyimidazo[1,2-a]pyridine

Cat. No.: B2627780
CAS No.: 1427367-60-9
M. Wt: 227.061
InChI Key: HVVDQPDIOVZJNM-UHFFFAOYSA-N
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Description

6-Bromo-5-methoxyimidazo[1,2-a]pyridine (CAS 1044733-59-6) is a valuable chemical intermediate in medicinal chemistry and drug discovery research. It belongs to the imidazo[1,2-a]pyridine family, a privileged scaffold renowned for its wide spectrum of pharmacological activities . This brominated and methoxylated derivative is particularly useful for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to explore novel chemical space in the development of bioactive molecules. The imidazo[1,2-a]pyridine core is found in several marketed drugs and is the subject of ongoing research for its potential anticancer and anti-inflammatory properties . Studies on related compounds show that imidazo[1,2-a]pyridine derivatives can exert anti-inflammatory effects by suppressing key signaling pathways like NF-κB and STAT3, and can be designed to inhibit the proliferation of cancer cells . As a brominated building block, this compound enables the synthesis of more complex derivatives for screening and optimization in such research programs. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet and handle this material with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-5-methoxyimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-8-6(9)2-3-7-10-4-5-11(7)8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVVDQPDIOVZJNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=NC=CN21)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Imidazo 1,2 a Pyridine Derivatives

Classical and Conventional Synthetic Routes to the Imidazo[1,2-a]pyridine (B132010) Core

The traditional synthesis of the imidazo[1,2-a]pyridine nucleus has historically relied on the condensation of substituted 2-aminopyridines with reagents that provide the remaining two carbon atoms of the imidazole (B134444) ring, followed by cyclization.

One of the most fundamental and widely employed methods for synthesizing the imidazo[1,2-a]pyridine core is the reaction of a 2-aminopyridine (B139424) derivative with an α-halocarbonyl compound. This approach, often referred to as the Tschitschibabin reaction, involves an initial N-alkylation of the pyridine (B92270) ring nitrogen, followed by an intramolecular condensation to form the fused bicyclic system. nih.gov

For the synthesis of 6-Bromo-5-methoxyimidazo[1,2-a]pyridine, the logical starting precursor would be 2-Amino-5-bromo-6-methoxypyridine . This precursor would react with a two-carbon electrophile, typically an α-haloaldehyde or an equivalent thereof. A well-documented parallel is the synthesis of 6-bromoimidazo[1,2-a]pyridine (B40293) from 2-amino-5-bromopyridine (B118841) and a chloroacetaldehyde (B151913) aqueous solution. google.com The reaction proceeds by nucleophilic attack of the endocyclic nitrogen of the aminopyridine onto the carbonyl-activated carbon, forming an N-phenacylpyridinium intermediate, which then cyclizes. nih.gov

The reaction conditions can be varied, with some procedures using a base such as sodium bicarbonate or triethylamine, while others proceed under neutral or acidic conditions, often with heating. google.com Solvent-free methods under microwave irradiation have also proven effective for this type of condensation. nih.gov

Table 1: Examples of Classical Condensation for Imidazo[1,2-a]pyridine Synthesis

2-Aminopyridine DerivativeCarbonyl CompoundConditionsProductYieldReference
2-Amino-5-bromopyridine40% Chloroacetaldehyde (aq)NaHCO3, Ethanol (B145695), 55°C, 5h6-Bromoimidazo[1,2-a]pyridine72.4% google.com
2-Aminopyridineα-BromoacetophenoneNa2CO3, Solvent-free, r.t., 40 min2-Phenylimidazo[1,2-a]pyridine (B181562)Good-Excellent nih.gov
2-Amino-5-chloropyridineSubstituted Acetophenones[Bmim]Br3, Na2CO3, Solvent-freeSubstituted 2-Aryl-6-chloroimidazo[1,2-a]pyridinesHigh nih.gov

Cyclization is the pivotal step in forming the bicyclic imidazo[1,2-a]pyridine core. In the context of classical syntheses, this is typically an intramolecular process that follows the initial condensation. After the formation of the N-alkylated pyridinium (B92312) salt intermediate from the 2-aminopyridine and the α-halocarbonyl, a base (which can be the exocyclic amino group itself) abstracts a proton from the α-carbon. The resulting enolate or ylide then attacks the exocyclic iminium group, leading to cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine system.

Alternative cyclization strategies involve one-pot, three-component reactions where a 2-aminopyridine, an aldehyde, and an isocyanide react, often under acidic catalysis, in what is known as the Groebke–Blackburn–Bienaymé (GBB) reaction to form 3-aminoimidazo[1,2-a]pyridine derivatives. mdpi.com

Modern Catalytic Approaches for Imidazo[1,2-a]pyridine Synthesis

To overcome some limitations of classical methods, such as harsh conditions or limited substrate scope, modern synthetic chemistry has introduced a variety of catalytic systems. Transition metal catalysts, in particular, have enabled novel and efficient routes to the imidazo[1,2-a]pyridine core. researchgate.net

Both palladium and copper catalysts have been extensively used to facilitate the construction of the imidazo[1,2-a]pyridine ring through various mechanistic pathways, including C-H activation, cross-coupling, and oxidative cyclization reactions.

Palladium catalysis offers powerful tools for the synthesis of complex heterocyclic systems. One advanced strategy involves a one-pot, multi-step process combining cyclization with subsequent palladium-catalyzed cross-coupling reactions. For instance, a microwave-assisted, one-pot, three-step reaction has been developed starting from 2-amino-5-bromopyridine. acs.org The process involves an initial cyclization with an α-halogenocarbonyl, followed by a Suzuki cross-coupling at the 6-position (the site of the bromo substituent), and a final regioselective heteroarylation, all facilitated by palladium catalysts like Pd(OAc)₂/PPh₃. acs.org

Another sophisticated approach involves an intramolecular C-H activation strategy. In this method, appropriately substituted precursors are cyclized via a palladium-catalyzed reaction, often mediated by a silver salt, to form fused polycyclic systems containing the imidazo[1,2-a]pyridine moiety. rsc.org Furthermore, Pd(II) has been used to catalyze azide-isocyanide coupling and cyclization sequences to build complex fused imidazo[1,2-a]pyridine derivatives in a one-pot fashion. acs.org

Copper catalysts are widely utilized for the synthesis of imidazo[1,2-a]pyridines due to their low cost and versatile reactivity. researchgate.net Copper-catalyzed methods often involve aerobic oxidation and enable the use of diverse starting materials.

A common copper-catalyzed route is the reaction between 2-aminopyridines and ketones, such as acetophenones, using a catalyst like copper(I) iodide (CuI) under an air or oxygen atmosphere. organic-chemistry.org This reaction is believed to proceed through a catalytic Ortoleva-King type reaction. Another powerful method is the three-component reaction of 2-aminopyridines, aldehydes, and terminal alkynes, which can be catalyzed by a CuI system to generate highly substituted imidazo[1,2-a]pyridines. organic-chemistry.org

More recently, copper-catalyzed three-component reactions involving 2-aminopyridines, sulfonyl azides, and terminal ynones have been reported. These reactions proceed through a copper-catalyzed alkyne-azide cycloaddition (CuAAC) followed by a ring-cleavage and subsequent cyclization cascade to afford polysubstituted imidazo[1,2-a]pyridines in good to excellent yields. nih.govrsc.org

Table 2: Examples of Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridine Derivatives

Starting MaterialsCatalyst SystemConditionsProduct TypeYieldReference
2-Aminopyridines, NitroolefinsCuBrDMF, 80°C, AirSubstituted Imidazo[1,2-a]pyridinesup to 90% organic-chemistry.org
2-Aminopyridines, AcetophenonesCuIDMSO, Air2-Aryl-imidazo[1,2-a]pyridinesGood organic-chemistry.org
2-Aminopyridines, Aldehydes, Terminal AlkynesCuI-NaHSO₄·SiO₂Toluene, Reflux2,3-Disubstituted Imidazo[1,2-a]pyridinesHigh-Excellent organic-chemistry.org
2-Aminopyridines, Sulfonyl Azides, Terminal YnonesCu(MeCN)₄PF₆DCE, 80°CPolysubstituted Imidazo[1,2-a]pyridinesModerate-Excellent nih.gov
2-Aminopyridine, Phenacyl BromidesCopper SilicateEthanol, Reflux2-Aryl-imidazo[1,2-a]pyridines80-94% nanobioletters.com

Transition Metal-Catalyzed Reactions

Other Metal-Mediated Syntheses

Beyond commonly employed palladium-catalyzed reactions, other metals like copper and gold have proven effective in constructing the imidazo[1,2-a]pyridine skeleton. These methods offer alternative pathways that can tolerate a range of functional groups and provide regioselective control.

Copper-catalyzed protocols are particularly prevalent. One notable approach is a three-component domino reaction involving aldehydes, 2-aminopyridines, and terminal alkynes, catalyzed by Copper(I) iodide (CuI). nih.gov This method efficiently assembles the heterocyclic core. Another strategy utilizes a biimidazole Cu(I) complex supported on magnetic nanoparticles as a heterogeneous catalyst, which facilitates the synthesis in an aqueous medium, enhancing the green credentials of the process. nih.gov Furthermore, copper(I)-mediated reactions can be used to form 3-acylimidazo[1,2-a]pyridines from pyridine-2-amine and propionaldehyde (B47417) derivatives. thieme-connect.com These reactions proceed under mild, aerobic conditions and demonstrate orthogonality with palladium-catalyzed methods, which yield different functionalities. thieme-connect.com

Gold catalysts have also been employed for the synthesis of 3-acylimidazo[1,2-a]pyridines through processes involving carbene oxidation. connectjournals.com

Table 1: Examples of Other Metal-Mediated Syntheses

Catalyst/Metal Reactants Key Features
CuI Aldehydes, 2-aminopyridines, terminal alkynes Three-component domino reaction. nih.gov
MNP@BiimCu 2-aminopyridine, aldehyde, alkyne Heterogeneous catalyst, aqueous medium. nih.gov
CuI/Bipyridine Pyridine-2-amine, 3-phenylpropionaldehyde Mild, aerobic conditions; forms 3-acyl derivatives. thieme-connect.com

Metal-Free Synthetic Protocols

The development of metal-free synthetic routes is a significant goal in modern chemistry, aiming to reduce cost, toxicity, and environmental impact. Several effective metal-free protocols for the synthesis of imidazo[1,2-a]pyridines have been established. acs.orgacs.org

A common metal-free approach involves the condensation of 2-aminopyridines with α-halogenocarbonyl compounds. acs.org This reaction typically proceeds via the initial alkylation of the endocyclic nitrogen of the pyridine ring, followed by an intramolecular condensation to form the fused imidazole ring. acs.org Recent advancements have enabled these reactions to be performed under catalyst-free conditions using eco-friendly techniques, such as simply refluxing the reactants in ethanol or conducting the reaction at room temperature in DMF with a base like potassium carbonate. acs.org

Another innovative metal-free strategy is the NaOH-promoted cycloisomerisation of N-propargylpyridiniums. This rapid and efficient method occurs in water under ambient conditions, often yielding quantitative results within minutes on a gram scale. rsc.orgallfordrugs.com This approach offers a significant improvement in space-time-yield compared to traditional methods. rsc.org Additionally, a novel three-component, metal-free reaction has been developed for the formation of C–N, C–O, and C–S bonds, starting from ynals, pyridin-2-amines, and alcohols or thiols, to construct the imidazo[1,2-a]pyridine ring system. acs.org Electrochemical methods have also been developed for the C3-sulfonylation of imidazo[1,2-a]pyridines, providing a green and atom-economical approach to functionalized products. rsc.org

Table 2: Overview of Metal-Free Synthetic Protocols

Method Reactants Conditions Key Advantages
Condensation 2-Aminopyridines, α-Halogenocarbonyl compounds Catalyst-free, reflux in ethanol or room temp in DMF/K2CO3. acs.org Avoids metal catalysts, eco-friendly. acs.org
Cycloisomerisation N-propargylpyridiniums Aqueous NaOH, ambient temperature. rsc.orgallfordrugs.com Rapid (minutes), quantitative yield, green solvent. rsc.orgallfordrugs.com
Three-Component Reaction Ynals, Pyridin-2-amines, Alcohols/Thiols Transition-metal-free. acs.org Facile formation of C–N, C–O, and C–S bonds. acs.org

Multicomponent Reactions for Imidazo[1,2-a]pyridine Assembly

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all reactant molecules. rsc.org These reactions are prized for their atom economy, procedural simplicity, and ability to rapidly generate molecular diversity. bohrium.com

The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent MCR for synthesizing 3-aminoimidazo[1,2-a]pyridine derivatives. mdpi.commdpi.com This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically catalyzed by a Brønsted or Lewis acid such as scandium triflate or ammonium (B1175870) chloride. mdpi.combio-conferences.org The GBB reaction is a versatile tool for creating libraries of imidazo[1,2-a]pyridines with various substitutions. mdpi.com

Other MCRs have also been developed. For instance, a copper-catalyzed three-component coupling of 2-aminopyridine, an aldehyde, and a terminal alkyne provides a direct route to a wide range of imidazo[1,2-a]pyridine derivatives. bio-conferences.org Zinc chloride has also been used to catalyze the one-pot, three-component synthesis from a range of substrates, working with both conventional heating and microwave irradiation. bohrium.com These MCR strategies are instrumental in medicinal chemistry for the efficient discovery of new bioactive compounds. beilstein-journals.org

Table 3: Selected Multicomponent Reactions for Imidazo[1,2-a]pyridine Synthesis

Reaction Name/Type Components Catalyst
Groebke–Blackburn–Bienaymé (GBB) 2-Aminopyridine, Aldehyde, Isocyanide Scandium triflate, NH4Cl. mdpi.commdpi.combio-conferences.org
Copper-Catalyzed Coupling 2-Aminopyridine, Aldehyde, Terminal Alkyne Copper catalyst. bio-conferences.org
Zinc-Catalyzed Synthesis Various aminopyridines and carbonyl compounds Zinc chloride. bohrium.com

Microwave-Assisted and Green Chemistry Approaches

The principles of green chemistry are increasingly being integrated into the synthesis of imidazo[1,2-a]pyridines, with a focus on reducing waste, using less hazardous materials, and improving energy efficiency. connectjournals.com Microwave-assisted organic synthesis (MAOS) is a key technology in this area, as it can dramatically reduce reaction times from hours to minutes, often leading to higher yields and purities. nih.govacs.org

Many synthetic protocols for imidazo[1,2-a]pyridines have been adapted for microwave irradiation. For example, the GBB multicomponent reaction can be efficiently performed under microwave conditions, significantly shortening the required reaction time to as little as 30 minutes. mdpi.com Catalyst-free heteroannulation reactions between 2-aminopyridines and α-bromoketones have been developed using a mixture of water and isopropanol (B130326) (H2O-IPA) as a green solvent under microwave irradiation, affording excellent yields. acs.orgscilit.com

The use of environmentally benign solvents, such as water or ethanol, is another cornerstone of these green approaches. connectjournals.com A catalyst-free protocol for synthesizing imidazo[1,2-a]pyridine derivatives in water under microwave irradiation has been reported, yielding excellent results in a short timeframe. connectjournals.com These methods, which combine the benefits of microwave heating with green solvents and sometimes catalyst-free conditions, represent a sustainable and efficient path toward the synthesis of this important class of heterocyclic compounds. connectjournals.comacs.org

Table 4: Microwave-Assisted and Green Syntheses of Imidazo[1,2-a]pyridines

Method Conditions Solvent Key Advantages
Heteroannulation Microwave irradiation, catalyst-free. acs.orgscilit.com H2O-IPA. acs.orgscilit.com Rapid, excellent yields, green solvent, broad substrate scope. acs.org
Multicomponent Synthesis Microwave irradiation, catalyst-free. connectjournals.com Water. connectjournals.com High yields (92-95%), short reaction time (30 min), no hazardous solvents/catalysts. connectjournals.com
GBB Reaction Microwave irradiation. mdpi.com Not specified Reduced reaction time (30 min), high yield (89%). mdpi.com

Chemical Reactivity and Functionalization of Imidazo 1,2 a Pyridine Derivatives

Regioselective Functionalization of the Imidazo[1,2-a]pyridine (B132010) Ring System

The regioselectivity of functionalization is a key aspect of imidazo[1,2-a]pyridine chemistry. The C3 position is generally the most nucleophilic and susceptible to electrophilic attack. The C2 position is less reactive towards electrophiles, while the pyridine (B92270) ring can be functionalized under different conditions, often metal-catalyzed.

Direct C-H functionalization is a powerful tool for modifying the imidazo[1,2-a]pyridine core, avoiding the need for pre-functionalized starting materials.

Functionalization at the C2 position of the imidazo[1,2-a]pyridine scaffold is generally more challenging compared to the C3 position due to its lower nucleophilicity. researchgate.net However, various methods, often requiring metal catalysis, have been developed to introduce substituents at this site.

The C3 position is the most electronically rich carbon and is readily functionalized. nih.govresearchgate.net

Alkylation: C3-alkylation can be achieved through various methods, including Friedel-Crafts-type reactions and radical additions. dntb.gov.uanih.govnih.gov

Cyanomethylation: The introduction of a cyanomethyl group at the C3 position is a valuable transformation, often accomplished through radical-mediated pathways. organic-chemistry.orgresearchgate.net

Sulfonylation: The sulfonylation of the C3 position can be carried out using different sulfonylating agents, sometimes under electrochemical conditions. nih.govsemanticscholar.org

Functionalization of the pyridine part of the scaffold typically requires harsher conditions or metal catalysis. The regioselectivity can be influenced by the directing effects of existing substituents and the reaction conditions employed. rsc.orgexlibrisgroup.comnih.gov

The introduction of bromo and methoxy (B1213986) substituents at the C6 position is usually accomplished during the synthesis of the imidazo[1,2-a]pyridine ring, starting from a correspondingly substituted 2-aminopyridine (B139424). Further functionalization at other positions would then be carried out on this pre-functionalized scaffold.

Radical reactions have emerged as a versatile method for the functionalization of imidazo[1,2-a]pyridines, particularly at the C3 position. rsc.org These reactions are often initiated by visible light and can proceed under mild conditions. nih.gov

Functionalization at Pyridine Moiety (C5, C6, C7, C8)

Photoredox Catalysis in Functionalization

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for the formation of carbon-carbon and carbon-heteroatom bonds. This methodology relies on the use of a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes, leading to the formation of reactive radical intermediates under mild reaction conditions.

While specific studies on the photoredox-catalyzed functionalization of 6-bromo-5-methoxyimidazo[1,2-a]pyridine are not extensively reported, the general reactivity of the imidazo[1,2-a]pyridine scaffold under these conditions has been well-documented. Research has predominantly focused on the C-H functionalization at the C3 position of the imidazo[1,2-a]pyridine ring, which is the most electron-rich and nucleophilic position. researchgate.netmdpi.com

A variety of functional groups have been successfully introduced at the C3 position of imidazo[1,2-a]pyridines using photoredox catalysis, including alkyl, acyl, and trifluoromethyl groups. These transformations typically involve the generation of a radical species from a suitable precursor, which then undergoes addition to the C3 position of the imidazo[1,2-a]pyridine ring.

For instance, studies have shown the visible-light-induced C3-alkylation of imidazo[1,2-a]pyridines with various alkyl radical precursors. mdpi.com Similarly, C3-acylation has been achieved using acyl radicals generated from aldehydes or other acyl sources. The introduction of trifluoromethyl groups, which are of high interest in medicinal chemistry, has also been accomplished at the C3 position via photoredox-mediated pathways.

The presence of the bromo and methoxy substituents at the C6 and C5 positions of the pyridine ring in "this compound" is expected to influence the electronic properties of the heterocyclic system. The methoxy group is an electron-donating group, which would further enhance the electron density of the ring system, potentially increasing its reactivity towards electrophilic radical addition at the C3 position. The bromo substituent, being an electron-withdrawing group, might have a counteracting effect, although its influence on the reactivity of the distant C3 position is likely to be less pronounced.

It is important to note that the bromine atom at the C6 position also presents a handle for functionalization via other means, such as cross-coupling reactions, which could potentially compete with or be used in tandem with photoredox-catalyzed C-H functionalization at other sites.

Derivatization via Established Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald)

The bromine atom at the C6 position of "this compound" serves as a versatile anchor for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds between an organoboron compound and an organohalide. wikipedia.org Research has demonstrated the successful application of this reaction for the functionalization of 6-bromo-imidazo[1,2-a]pyridines.

A study on the synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines utilized Suzuki cross-coupling to introduce various aryl groups at the 6-position of a 6-bromo-2-phenylimidazo[4,5-b]pyridine precursor. nih.gov The reaction conditions were optimized by screening different solvents, bases, and palladium catalysts. This work highlights the feasibility of employing Suzuki coupling for the derivatization of the 6-bromo position in related imidazo-fused pyridine systems.

Another report describes the synthesis of novel pyridine-based derivatives via Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids. nih.gov Although this involves a different pyridine isomer, it further underscores the utility of the Suzuki reaction for the functionalization of brominated pyridine rings.

The general conditions for Suzuki-Miyaura coupling of 6-bromo-imidazo[1,2-a]pyridine derivatives typically involve a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base like Na₂CO₃ or K₂CO₃, and a suitable solvent system, often a mixture of an organic solvent and water.

Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Bromo-Pyridine Derivatives

Substrate Coupling Partner Catalyst Base Solvent Yield (%) Reference
6-bromo-2-phenylimidazo[4,5-b]pyridine 4-nitrophenyl boronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/EtOH/H₂O - nih.gov

Sonogashira Coupling:

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org This reaction is a powerful tool for the synthesis of alkynyl-substituted aromatic and heteroaromatic compounds.

While specific examples for "this compound" are scarce, the Sonogashira coupling of other bromo-pyridine derivatives is well-established. For instance, the palladium-catalyzed Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes has been reported to proceed in good to excellent yields. scirp.org The optimized conditions for this transformation included a palladium catalyst, a phosphine ligand, a copper(I) salt, and an amine base in a suitable solvent.

Another study describes the Sonogashira cross-coupling of 6-bromo-3-fluoro-2-cyanopyridine with a range of terminal alkynes. soton.ac.uk This work demonstrates the applicability of the Sonogashira reaction to functionalize the 6-position of a substituted pyridine ring.

Based on these examples, it is highly probable that "this compound" would readily undergo Sonogashira coupling to afford the corresponding 6-alkynyl derivatives.

Table 2: Typical Sonogashira Coupling Conditions for Bromo-Pyridine Derivatives

Substrate Coupling Partner Catalyst System Base Solvent Yield (%) Reference
2-amino-3-bromopyridines Terminal alkynes Pd(CF₃COO)₂/PPh₃/CuI Et₃N DMF 72-96 scirp.org

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction has become a cornerstone of medicinal chemistry for the synthesis of arylamines.

The reaction typically requires a palladium precursor, a suitable phosphine ligand (often bulky and electron-rich), and a base. The choice of ligand is crucial for the success of the reaction and depends on the specific substrates being coupled.

Given the successful application of other cross-coupling reactions on the 6-bromo-imidazo[1,2-a]pyridine scaffold, it is reasonable to expect that the Buchwald-Hartwig amination would also be a viable and efficient method for its functionalization.

Structure Activity Relationship Sar Studies of Imidazo 1,2 a Pyridine Analogs

Elucidation of Structural Determinants for Biological Efficacy

The biological efficacy of imidazo[1,2-a]pyridine (B132010) derivatives is intricately linked to their structural features. This heterocyclic system is a key pharmacophore in numerous clinically used drugs, such as Zolpidem, Alpidem, and Miroprofen, highlighting its importance in drug design. nih.govresearchgate.net The arrangement and nature of substituents on the fused ring system are critical determinants of activity. Research has shown that the introduction of different functional groups can modulate the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric bulk, which in turn affects its interaction with biological targets. nih.gov For instance, studies on imidazo[1,2-a]pyridine-based inhibitors of the Wnt/β-catenin signaling pathway have demonstrated that specific derivatives can effectively inhibit this pathway, which is crucial in both embryonic development and tumorigenesis. nih.gov

Impact of Substitution Patterns on Pharmacological Profiles

The substitution pattern on the imidazo[1,2-a]pyridine ring system is a critical factor that dictates the pharmacological profile of the resulting analogs. Modifications at various positions of the bicyclic core have led to the discovery of compounds with a wide array of therapeutic applications. nih.gov

Role of Halogen Substituents (e.g., Bromine)

The incorporation of halogen atoms, such as bromine, into the imidazo[1,2-a]pyridine scaffold can significantly influence biological activity. Halogens can alter the electronic properties of the molecule and participate in halogen bonding, potentially enhancing binding affinity to target proteins. Studies have shown that imidazo[1,2-a]pyridines bearing halogen groups on aryl rings attached to the core structure are generally well-tolerated in synthetic reactions and can lead to potent compounds. nih.govnih.gov

In a study of substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides, the presence and position of bromine atoms had a clear impact on antibacterial activity against Klebsiella pneumoniae. mdpi.com It was observed that compounds with a bromine substituent at the 8th position of the imidazopyridine ring exhibited lower minimum inhibitory concentration (MIC) values compared to those with hydrogen at the same position, indicating enhanced antibacterial potency. mdpi.com

Table 1: Effect of Bromine Substitution on Antibacterial Activity

Compound Series Substitution at Position 8 Observed Activity
Imidazo[1,2-a]Pyridine-3-Carboxamides Hydrogen Lower Potency

Influence of Alkoxy Substituents (e.g., Methoxy)

Alkoxy groups, particularly methoxy (B1213986) groups, are important substituents in the development of biologically active imidazo[1,2-a]pyridine analogs. The presence of methoxy groups can influence the molecule's solubility, metabolic stability, and ability to form hydrogen bonds. For example, a series of imidazo[1,2-a]pyridine analogs featuring a 3,4-dimethoxyphenyl group were synthesized and evaluated for anti-mycobacterial activity. nih.gov One compound from this series demonstrated significant potency with a MIC of 0.05 μg/mL, and docking studies suggested a strong binding interaction involving one of the methoxy oxygens. nih.gov The inclusion of methoxyl substituents is a common strategy in medicinal chemistry to fine-tune the properties of a lead compound. nih.govmdpi.com

Significance of Substituents at C2 and C3 Positions

The C2 and C3 positions of the imidazo[1,2-a]pyridine ring are crucial for derivatization and have a profound impact on the molecule's biological activity.

C3 Position: The C3 position is often the primary site for functionalization due to its susceptibility to electrophilic attack. tandfonline.comresearchgate.net A variety of C3-functionalized imidazo[1,2-a]pyridines have been synthesized and shown to possess a wide range of biological activities, including antiviral, antibacterial, and anti-inflammatory properties. researchgate.net For instance, the synthesis of 3-aminoimidazo[1,2-a]pyridine compounds has yielded derivatives with significant inhibitory activity against cancer cell lines. westminster.ac.uk Specifically, a compound with a nitro group at the C2 position and a p-chlorophenyl group at the C3 position showed high activity against the HT-29 cancer cell line. westminster.ac.uk

C2 Position: While functionalization at the C2 position is chemically more challenging, it is of significant medicinal importance. tandfonline.comresearchgate.net The commercial success of C2-functionalized drugs like Zolimidine and Miroprofen has spurred interest in developing synthetic methods to access this position. researchgate.net Research has shown that imidazo[1,2-a]pyridines with aryl and methyl substituents at the C2 position can react effectively to form various derivatives. mdpi.com The nature of the substituent at C2 can greatly influence the compound's therapeutic target. For example, C2-aryl imidazo[1,2-a]pyridines have been explored as kinase inhibitors. nih.gov

Table 2: Biological Activity of C2/C3 Substituted Imidazo[1,2-a]pyridines

Position Substituent Example Biological Activity Noted Reference
C2 Alkyl/Aryl Antiulcer, NSAID (Miroprofen) researchgate.net
C2 Nitro Group Anticancer westminster.ac.uk
C3 p-chlorophenyl Anticancer westminster.ac.uk
C3 Arylmethyl Potential Kinase Inhibition nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational tool used to understand the relationship between the chemical structure of a compound and its biological activity. Several QSAR studies have been performed on imidazo[1,2-a]pyridine derivatives to guide the design of more potent molecules.

A QSAR study on a series of imidazo[1,2-a]pyridine derivatives acting as acid pump (H+/K+-ATPase) antagonists revealed a significant correlation between their activity and specific molecular descriptors. nih.gov The study found that the Global Topological Charge Indices (GTCI) and the hydrophobic constant (π) of certain substituents were the primary factors controlling the activity. This suggests that charge transfer within the molecule and the hydrophobic interactions of specific substituents with the receptor are key to their inhibitory mechanism. nih.gov Another 2D-QSAR analysis on alkyne derivatives of imidazo[1,2-a]pyridine also showed a significant correlation between the predicted and experimental anti-breast cancer activities. jmchemsci.com These models are valuable for predicting the potency of new, unsynthesized compounds and for providing a deeper understanding of the ligand-receptor interactions. nih.gov

Biological Activity and Mechanistic Insights Pre Clinical, in Vitro/in Vivo Models

Anti-infective Applications and Mechanism of Action

While specific studies on 6-Bromo-5-methoxyimidazo[1,2-a]pyridine are scarce, the general class of imidazo[1,2-a]pyridines has shown promise in various anti-infective applications.

Antitubercular Activity and Target Identification

Numerous imidazo[1,2-a]pyridine (B132010) analogues have been identified as potent antitubercular agents. rsc.org Some derivatives have demonstrated significant activity against Mycobacterium tuberculosis, including multidrug-resistant strains. rsc.org A key target for some of these compounds is thought to be the ubiquinol-cytochrome C reductase (QcrB), a component of the electron transport chain. nih.gov However, there is no specific data confirming the antitubercular efficacy or the precise molecular targets of this compound.

Antibacterial Properties

The broader class of imidazo[4,5-b]pyridines, a related but structurally distinct group, has been synthesized and screened for antibacterial and antifungal properties. researchgate.net Some pyridine-containing compounds have shown activity against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com Without specific studies, the antibacterial profile of this compound remains uncharacterized.

Antiviral Efficacy

Certain imidazo[1,2-a]pyridine derivatives have been investigated for their antiviral activities against a range of viruses. nih.govresearchgate.net For instance, some analogues have shown potential against influenza virus by targeting the viral nucleoprotein. nih.gov A series of imidazo[1,2-a]pyrrolo[2,3-c]pyridines were evaluated for their activity against bovine viral diarrhea virus (BVDV), a surrogate for Hepatitis C virus. nih.gov However, no specific antiviral data for this compound is currently available.

Antifungal Activities

Derivatives of the related tetrahydroimidazo[1,2-a]pyridine have been synthesized and shown to possess selective antifungal activity against various Candida species. nih.gov Additionally, some hybrid bis-(imidazole/benzimidazole)-pyridine derivatives have demonstrated antifungal properties. mdpi.com The specific antifungal potential of this compound has not been reported.

Antiprotozoal and Antileishmanial Potentials

The imidazo[1,2-a]pyridine scaffold has been explored for its antiprotozoal capabilities. For example, certain bis-benzamidino imidazo[1,2-a]pyridines have shown in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum. nih.gov Furthermore, some imidazo-[1,2-a]-pyridine derivatives have been investigated as antileishmanial agents. nih.govnih.gov One study noted that a 6,8-dibromo-substituted imidazo[1,2-a]-pyridine showed better antileishmanial activity than existing drugs against Leishmania donovani promastigotes. nih.gov Despite this, specific data for this compound is absent from the literature.

Anticancer Activity and Cellular Targets

The anticancer potential of the imidazo[1,2-a]pyridine core is an area of active research. nih.govrdd.edu.iq Various derivatives have been shown to exert cytotoxic effects on different cancer cell lines. nih.govresearchgate.net Mechanistic studies on some of these compounds suggest that they can induce apoptosis and cause cell cycle arrest. nih.govnih.gov For example, certain imidazo[1,2-a]pyridine derivatives have been found to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cancer cell growth and survival. nih.govnih.gov Another study on selenylated imidazo[1,2-a]pyridines highlighted their ability to induce cell senescence and oxidative stress in chronic myeloid leukemia cells. nih.gov However, there are no specific published studies detailing the anticancer activity or the cellular targets of this compound.

Neuropharmacological Effects and Receptor Modulation

Beyond oncology, the imidazo[1,2-a]pyridine scaffold is a key component of molecules designed to interact with central nervous system targets, including various neurotransmitter receptors.

The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the brain and the target of benzodiazepines and other anxiolytic drugs. The imidazo[1,2-a]pyridine core is famously found in the non-benzodiazepine hypnotic agent zolpidem.

Selective Modulators: Research has focused on developing derivatives with improved selectivity for specific GABA-A receptor subtypes to achieve anxiolytic effects with reduced sedation. Imidazo[1,2-a]pyrimidines, a closely related scaffold, have been shown to act as benzodiazepine (B76468) binding site ligands with functional selectivity for the α3 subtype over the α1 subtype. nih.govresearchgate.net

Hybrid Compounds: In a novel approach, researchers synthesized hybrids of avermectin (B7782182) and imidazo[1,2-a]pyridine. nih.gov These compounds were found to be potent positive allosteric modulators of GABA-A receptors, with the lead compound exhibiting high potency (IC50 = 207 nM) for binding at the benzodiazepine site. nih.govzioc.ru Electrophysiological studies confirmed that these hybrids potentiate GABA-mediated currents, suggesting interaction with both benzodiazepine and ivermectin binding sites. nih.gov

The serotonin (B10506) 5-HT6 receptor is primarily expressed in the brain and is a target for cognitive enhancement in neurodegenerative diseases like Alzheimer's. While research on imidazo[1,2-a]pyridines as 5-HT6 modulators is emerging, studies on the isomeric imidazo[4,5-b]pyridine scaffold have yielded significant results.

Partial Inverse Agonists: A library of novel 3H-imidazo[4,5-b]pyridine derivatives was developed to identify non-sulfonamide 5-HT6 receptor ligands. nih.gov Compound 17 from this series was identified as a potent 5-HT6 receptor partial inverse agonist with a Ki of 6 nM and an IC50 of 17.6 nM. nih.gov This compound was orally bioavailable, brain penetrant, and demonstrated cognition-enhancing properties in preclinical models. nih.gov

Dopamine (B1211576) Receptor Ligands: The dopamine D3 receptor is implicated in the pathophysiology of several neuropsychiatric disorders. A series of long-chain arylpiperazines featuring a fluorescent 2-phenylimidazo[1,2-a]pyridine (B181562) moiety were synthesized as high-affinity D3 receptor ligands. acs.org Compound 19a displayed remarkable D3 receptor affinity with a Ki of 0.72 nM, demonstrating the utility of the scaffold in developing potent probes for receptor visualization and potential therapeutics. acs.org

Adenosine (B11128) Receptor Ligands: Adenosine receptors, particularly the A1 and A2A subtypes, play crucial roles in neuroprotection and are targets for neurodegenerative disorders. Studies on 3-cyclohexylamino-2-phenyl-imidazo[1,2-a]pyridine analogues revealed that para-substitution on the C2-phenyl ring led to A1 receptor affinity in the low micromolar range. scinews.uznih.gov Compound 4d , with a para-methyl group, was identified as the most selective A1 receptor antagonist with a Ki value of 2.06 μM. scinews.uznih.gov Separately, the isomeric imidazo[1,2-a]pyrazine (B1224502) ring system has been explored for developing selective A3 and A2A adenosine receptor antagonists. nih.gov


Enzyme Targets in Neurodegenerative Diseases (e.g., β-secretase, FAAH, LRRK2)

The development of inhibitors for enzymes implicated in neurodegenerative diseases is a critical area of pharmaceutical research. Key targets include β-secretase (BACE1) for Alzheimer's disease, Fatty Acid Amide Hydrolase (FAAH) for pain and neuroinflammation, and Leucine-Rich Repeat Kinase 2 (LRRK2) for Parkinson's disease. nih.govnih.gov

Mutations in the LRRK2 gene are a common cause of familial Parkinson's disease, and increased LRRK2 kinase activity has been observed in both familial and sporadic forms of the disease. nih.govyoutube.com This has made LRRK2 a major focus for the development of kinase inhibitors. nih.govyoutube.com While numerous small molecules of diverse chemotypes have been developed as LRRK2 inhibitors, specific research detailing the activity of imidazo[1,2-a]pyridine derivatives against this target is not yet prominent.

Other Biological Activities and Related Mechanistic Investigations

The imidazo[1,2-a]pyridine scaffold has been extensively investigated for a variety of other biological activities, demonstrating its versatility as a pharmacophore. nih.gov

Derivatives of imidazo[1,2-a]pyridine have demonstrated significant anti-inflammatory and analgesic properties in various preclinical models. nih.gov The mechanisms underlying these effects often involve the modulation of key inflammatory signaling pathways.

One study synthesized a novel derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA), and investigated its anti-inflammatory effects in cancer cell lines. Molecular docking studies suggested that MIA could dock into the NF-κB p50 subunit, and its binding was augmented by curcumin. nih.gov The study concluded that this compound exerts anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway. nih.gov

Another compound, 2-(4-(2-imidazo-[1,2-a]pyridylphenyl)propionic acid (Y-9213), was found to have analgesic activity more potent than indomethacin (B1671933) and morphine in several experimental pain models, including the silver nitrate, Randall-Selitto, and phenylquinone writhing tests. nih.gov These findings highlight the potential of this chemical class to yield effective non-opioid, non-steroidal anti-inflammatory agents. nih.govnih.gov

Compound/Derivative ClassModel/AssayObserved Activity/FindingMechanism of ActionReference(s)
8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA) Breast and Ovarian Cancer Cell LinesExerted anti-inflammatory effects.Modulation of STAT3/NF-κB/iNOS/COX-2 signaling pathway. nih.gov
2-(4-(2-imidazo-[1,2-a]pyridylphenyl)propionic acid (Y-9213) Silver nitrate, Randall-Selitto, Phenylquinone writhing testsPotent analgesic activity, stronger than indomethacin and morphine.Not specified, but devoid of morphine-like properties. nih.gov
Imidazo[1,2-a]pyridinyl/pyrazinyl benzamides and acetamides Carrageenan-induced rat paw edemaAll tested compounds showed significant anti-inflammatory activity.Not specified. researchgate.net

A significant area of research for imidazo[1,2-a]pyridine derivatives has been their activity as inhibitors of the gastric H+/K+-ATPase, the proton pump responsible for gastric acid secretion. nih.govacs.org Unlike the widely used benzimidazole-based proton pump inhibitors (PPIs) like omeprazole, which bind irreversibly, many imidazo[1,2-a]pyridine-based compounds act as reversible, potassium-competitive acid blockers (P-CABs). nih.govresearchgate.net

The compound SCH 28080 (3-cyanomethyl-2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine) is a well-studied example. It reversibly inhibits the H+/K+-ATPase by competing with potassium ions (K+) at the enzyme's binding site. nih.gov Studies indicate that the protonated, positively charged form of SCH 28080 is the active species, and it exerts its inhibitory effect by binding to the luminal (extracellular) side of the proton pump. nih.gov

Another notable derivative is Tenatoprazole, which incorporates an imidazopyridine ring in place of the benzimidazole (B57391) moiety. wikipedia.org A key feature of Tenatoprazole is its significantly longer plasma half-life (approximately seven times longer) compared to conventional PPIs, which suggests the potential for more sustained acid suppression. wikipedia.org Computational DFT studies have been employed to explore the acid activation mechanisms of such imidazopyridine analogues to aid in the design of more effective inhibitors. acs.org

The imidazo[1,2-a]pyridine scaffold has also been identified as a promising core for the development of novel anti-diabetic agents. nih.gov Research in this area has explored various mechanisms. One notable approach has been the development of potent G-protein coupled receptor 40 (GPR40) agonists containing the imidazo[1,2-a]pyridine core. GPR40 is a free fatty acid receptor located on pancreatic β-cells, and its activation stimulates glucose-dependent insulin (B600854) secretion, making it an attractive target for type 2 diabetes.

Beyond their well-documented inhibition of protein kinases and H+/K+-ATPase, imidazo[1,2-a]pyridine derivatives have been shown to inhibit other classes of enzymes, indicating a broad therapeutic potential.

As detailed in section 5.4.2, compounds from this class are potent inhibitors of the ion pump H+/K+-ATPase . nih.govacs.org This activity is a primary focus for developing treatments for acid-related gastrointestinal disorders.

A distinct and significant area of investigation is the activity of these compounds against microbial enzymes. A library of 3-amino-imidazo[1,2-a]-pyridines was synthesized and found to act as inhibitors of Mycobacterium tuberculosis glutamine synthetase (MtGS). nih.gov MtGS is a crucial enzyme for the survival and growth of the tuberculosis pathogen. One of the most active compounds identified in this study demonstrated an IC50 value of 1.6 μM against MtGS, and molecular docking models suggested that it fits well within the ATP-binding site of the enzyme. nih.gov This highlights a non-kinase enzyme target for this scaffold in the field of anti-infective drug discovery.

Computational and Theoretical Investigations of Imidazo 1,2 a Pyridine Systems

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial for understanding the structural basis of ligand-protein interactions and for virtual screening of compound libraries to identify potential drug candidates.

In the context of the imidazo[1,2-a]pyridine (B132010) class, molecular docking studies have been instrumental in identifying potential inhibitors for a variety of protein targets. For instance, novel phenothiazine-containing imidazo[1,2-a]pyridine derivatives have been docked against MARK4 protein, which is implicated in cancer progression. nih.gov Similarly, other derivatives have been evaluated for their binding affinity toward oxidoreductase, a key enzyme in breast cancer. asianpubs.org These studies typically reveal key binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the protein's active site.

For 6-Bromo-5-methoxyimidazo[1,2-a]pyridine, a hypothetical docking study against a relevant kinase, such as MARK4, would aim to predict its binding mode and affinity. The binding energy, often expressed in kcal/mol, provides a quantitative estimate of the binding affinity. A lower binding energy generally indicates a more stable protein-ligand complex. The analysis would identify which parts of the molecule, such as the imidazo[1,2-a]pyridine core, the bromo group, or the methoxy (B1213986) group, contribute to binding.

Table 1: Example Molecular Docking Results for Imidazo[1,2-a]pyridine Derivatives Against Various Protein Targets

Compound TypeProtein TargetKey Interacting ResiduesBinding Energy (kcal/mol)Reference
Phenothiazine-imidazo[1,2-a]pyridineMARK4Not Specified- nih.gov
Imidazo[1,2-a]pyridine based on 1-(4-phenoxyphenyl)ethan-1-oneOxidoreductaseHis 222, Tyr 216, Lys 270-9.207 asianpubs.org
Thiazole-clubbed PyridinesSARS-CoV-2 Main Protease (Mpro)ASN 142, GLY 143, GLU 166, GLN 189-5.8 to -8.6 mdpi.com
Imidazo[1,2-a]pyrimidine DerivativesMicrobial TargetsNot Specified- nih.gov

Density Functional Theory (DFT) Studies on Stability and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In medicinal chemistry, DFT calculations are employed to understand a molecule's geometry, stability, and electronic properties, which in turn dictate its reactivity and potential interactions.

DFT studies on imidazo[1,2-a]pyridine derivatives typically involve geometry optimization to find the most stable conformation of the molecule. scirp.org Subsequent calculations can determine various quantum chemical parameters. For example, studies on 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine (B2444139) have used DFT to compare the optimized molecular structure with experimental X-ray crystallography data. iucr.orgnih.gov

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity; a larger gap generally implies higher stability and lower reactivity. scirp.orgresearchgate.net For 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, the HOMO-LUMO gap was calculated to be 4.343 eV. researchgate.net Other reactivity descriptors such as chemical hardness (η), softness (S), electronegativity (χ), and chemical potential (μ) can also be calculated to provide a comprehensive understanding of the molecule's chemical behavior. scirp.org

Table 2: Quantum Chemical Reactivity Descriptors from DFT Studies on Imidazo[1,2-a]pyridine Analogs

CompoundMethodEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference
6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridineB3LYP/6-311G(d,p)-3.1033-0.74422.3591 nih.gov
6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridineNot Specified--4.343 researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules. They are used to understand the time-dependent behavior of a molecular system, providing detailed information on the conformational changes and stability of molecules, particularly ligand-protein complexes.

In the study of imidazo[1,2-a]pyridine-based compounds, MD simulations serve to validate the results of molecular docking. While docking provides a static picture of the binding pose, MD simulations can assess the stability of this pose over time in a simulated physiological environment. For example, MD simulations were performed on a docked complex of a thiazole-clubbed pyridine (B92270) ligand with the SARS-CoV-2 main protease (Mpro). mdpi.com The simulation, often run for nanoseconds, tracks the ligand's movement within the binding pocket and calculates parameters like the root-mean-square deviation (RMSD) to assess the stability of the complex. A stable complex will typically show minimal deviation of the ligand from its initial docked position. mdpi.com

For this compound, an MD simulation following a docking study would be crucial to confirm that the predicted binding mode is stable and that the key interactions are maintained over time.

In Silico ADMET Prediction for Compound Prioritization

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery, helping to identify compounds with unfavorable properties before committing resources to synthesis and testing. nih.gov By focusing on toxicity prediction, researchers can prioritize compounds with a higher likelihood of being safe.

Various online tools and software packages are used to predict a range of toxicity endpoints. For imidazo[1,2-a]pyridine derivatives, in silico toxicity analyses have been used to predict potential mutagenicity, carcinogenicity, and irritability. mdpi.com For example, one study on a novel Schiff base compound predicted it to be a potential mutagen and carcinogen. scispace.com Conversely, a study on selenylated imidazo[1,2-a]pyridine derivatives predicted a low risk for mutagenicity, tumorigenicity, and irritability. mdpi.com Another important toxicity parameter is the potential to inhibit cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. Inhibition of these enzymes can lead to adverse drug-drug interactions. scispace.com

A toxicity prediction for this compound would assess these parameters to flag any potential liabilities early in the discovery process, thereby guiding the selection of this compound for further development.

Table 3: Example of In Silico Toxicity Predictions for Heterocyclic Compounds

Compound ClassPredicted Toxicity EndpointPrediction OutcomeReference
Schiff base of (E)-N-(2-methoxyphenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)methanimineMutagenicity, CarcinogenicityPotentially mutagenic and carcinogenic scispace.com
Schiff base of (E)-N-(2-methoxyphenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)methanimineCytochrome P450 InhibitionPotential inhibitor of 5 CYPs scispace.com
Selenylated Imidazo[1,2-a]pyridinesMutagenicity, Tumorigenicity, IrritabilityLow risk mdpi.com

Chemogenomic Profiling for Mechanism of Action Elucidation

Chemogenomic profiling is a powerful technique used to identify the mechanism of action of a compound by screening it against a large collection of gene deletion mutants, often in a model organism like the yeast Saccharomyces cerevisiae. By identifying which mutants are hypersensitive to the compound, researchers can infer the biological pathways and protein targets affected by the molecule.

This approach has been successfully applied to the imidazo[1,2-a]pyridine class. A notable study used chemogenomic assays in yeast to discover that two structurally similar compounds, a 3-nitroso-imidazo[1,2-a]pyridine and a 3-nitroso-imidazo[1,2-a]pyrimidine, had completely different mechanisms of action. nih.gov The imidazo[1,2-a]pyridine was found to be toxic to yeast strains with defects in electron transport, suggesting it acts by disrupting mitochondrial function. In contrast, the related pyrimidine (B1678525) acted as a DNA poison, causing nuclear DNA damage. nih.gov This highlights how subtle structural changes can dramatically alter a compound's biological target. Importantly, these distinct modes of action were also observed in human cells, demonstrating the predictive power of yeast chemogenomic profiles for mammalian systems. nih.gov

Applying chemogenomic profiling to this compound could reveal its cellular targets and mechanism of action, providing crucial information for its development as a potential therapeutic agent.

Emerging Research Areas and Future Perspectives for 6 Bromo 5 Methoxyimidazo 1,2 a Pyridine

Development of Novel Functionalization Strategies

The chemical architecture of 6-Bromo-5-methoxyimidazo[1,2-a]pyridine, with its bromine atom at the C6 position, makes it an ideal substrate for a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are pivotal for introducing molecular diversity and complexity, enabling the synthesis of extensive compound libraries for biological screening. The development of novel functionalization strategies for this scaffold is centered on leveraging this reactivity while exploring the electronic influence of the C5-methoxy group.

Palladium-Catalyzed Cross-Coupling Reactions:

The bromine atom at the C6 position is a versatile handle for creating new carbon-carbon and carbon-nitrogen bonds. Key among these methods are:

Suzuki-Miyaura Coupling: This reaction is widely used to couple the 6-bromoimidazo[1,2-a]pyridine (B40293) core with various aryl or heteroaryl boronic acids and esters. thieme-connect.comnih.gov This strategy allows for the synthesis of 6-aryl derivatives, which are common motifs in biologically active molecules. The efficiency of the coupling can be influenced by the choice of palladium catalyst, ligand, and base. researchgate.net

Buchwald-Hartwig Amination: This powerful method facilitates the formation of C-N bonds by coupling the aryl bromide with a wide range of primary and secondary amines. wikipedia.org This is particularly valuable for synthesizing derivatives with improved pharmacokinetic properties or specific interactions with biological targets. nih.gov

Sonogashira Coupling: The introduction of alkynyl groups at the C6 position can be achieved via Sonogashira coupling with terminal alkynes. organic-chemistry.orgsoton.ac.ukscirp.org These alkynyl-substituted imidazo[1,2-a]pyridines can serve as precursors for more complex structures, including various heterocyclic systems. nih.govnih.gov

The electron-donating methoxy (B1213986) group at the C5 position can influence the reactivity of the pyridine (B92270) ring, potentially affecting the efficiency and regioselectivity of these coupling reactions. Research is ongoing to optimize conditions that account for these electronic effects.

Direct C-H Functionalization:

Beyond cross-coupling at the C6 position, direct C-H functionalization represents a more atom-economical approach to modify the imidazo[1,2-a]pyridine (B132010) scaffold. rsc.org While the C3 position is generally the most reactive site for electrophilic substitution and radical reactions, the development of methods for selective functionalization at other positions (C2, C5, C7, C8) is a significant area of research. rsc.orgnih.gov For this compound, future strategies may focus on developing directing groups or specific catalytic systems to achieve C-H functionalization at positions other than C3, further expanding the accessible chemical space.

Table 1: Key Functionalization Reactions for the 6-Bromoimidazo[1,2-a]pyridine Scaffold
Reaction TypeReagentsBond FormedPotential Application
Suzuki-Miyaura CouplingAr-B(OH)₂, Pd catalyst, BaseC-C (Aryl)Synthesis of kinase inhibitors, anticancer agents
Buchwald-Hartwig AminationR₂NH, Pd catalyst, BaseC-NIntroduction of pharmacokinetically favorable groups
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, BaseC-C (Alkynyl)Building blocks for complex heterocyclic synthesis
Direct C-H Functionalization (e.g., at C3)Various reagents, often with photocatalyst or oxidantC-C, C-HeteroatomLate-stage modification of complex molecules

Exploration of New Biological Targets and Pathways

Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated a broad spectrum of biological activities, acting on a multitude of molecular targets. nih.gov For this compound, the focus is on utilizing its structure as a template to design inhibitors for pathways implicated in cancer, inflammation, and infectious diseases.

Kinase Inhibition:

A significant number of imidazo[1,2-a]pyridine derivatives have been developed as potent kinase inhibitors. researchgate.net The scaffold can effectively mimic the hinge-binding motifs of ATP, making it a privileged structure for this target class. Potential targets for derivatives of this compound include:

PI3K/Akt/mTOR Pathway: This pathway is frequently dysregulated in cancer, and several imidazo[1,2-a]pyridine-based compounds have shown potent inhibitory effects. researchgate.net

Receptor Tyrosine Kinases (RTKs): Targets such as the insulin-like growth factor-1 receptor (IGF-1R), c-Met, and VEGFR2 are crucial for tumor growth and angiogenesis, and have been successfully targeted by this scaffold. nih.gov

Apoptosis Signal-Regulating Kinase 1 (ASK1): Inhibition of ASK1 is a therapeutic strategy for a range of diseases, and imidazo[1,2-a]pyridines have been identified as potent inhibitors. nih.govresearchgate.net

Other Emerging Targets:

Beyond kinases, the versatility of the imidazo[1,2-a]pyridine core allows for the exploration of other target classes. Recent research has highlighted its potential in:

Anticancer Therapy: Novel derivatives have been investigated as inhibitors of tubulin polymerization and as covalent inhibitors targeting specific cancer-related mutations like KRAS G12C. rsc.orgnih.gov

Infectious Diseases: The scaffold has shown promise in the development of agents against visceral leishmaniasis, suggesting its potential for targeting parasitic enzymes or pathways.

The functionalization of this compound through the strategies outlined in the previous section allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity against these and other novel biological targets.

Table 2: Potential Biological Targets for Derivatives of this compound
Target ClassSpecific Target ExampleTherapeutic Area
KinasesPI3Kα / mTOROncology
KinasesIGF-1R / c-Met / VEGFR2Oncology
KinasesASK1Inflammatory Diseases, Neurodegeneration
Cytoskeletal ProteinsTubulinOncology
OncogenesKRAS G12COncology
Parasitic PathwaysLeishmania donovani targetsInfectious Diseases

Rational Design of Imidazo[1,2-a]pyridine Analogs through Integrated Methodologies

The development of potent and selective drug candidates requires a rational and integrated design approach, combining computational methods with synthetic chemistry and biological evaluation. For this compound, this involves using the core scaffold as a starting point for structure-based and ligand-based design strategies.

Structure-Based Drug Design (SBDD):

When the three-dimensional structure of a biological target is known, SBDD can be employed to design novel ligands. This process involves:

Molecular Docking: Simulating the binding of virtual derivatives of this compound into the active site of a target protein (e.g., a kinase ATP-binding pocket) to predict binding affinity and orientation.

Pharmacophore Modeling: Identifying the key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) required for biological activity and designing molecules that match this pharmacophore.

Ligand-Based Drug Design (LBDD):

In the absence of a target structure, LBDD methods can be used, relying on the knowledge of existing active molecules.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of a series of compounds with their biological activity. This can guide the synthesis of new analogs with predicted improved potency.

Scaffold Hopping: Replacing the core imidazo[1,2-a]pyridine scaffold with other bioisosteric rings while maintaining key binding interactions, which can lead to novel intellectual property and improved properties. rsc.org

By integrating these computational techniques with synthetic functionalization strategies, researchers can prioritize the synthesis of compounds with a higher probability of success, accelerating the drug discovery process.

Addressing Research Gaps and Challenges in Imidazo[1,2-a]pyridine Chemistry

Despite the extensive research on the imidazo[1,2-a]pyridine scaffold, several challenges and research gaps remain, particularly concerning polysubstituted derivatives like this compound.

Site-Selective Functionalization:

A primary challenge is achieving site-selective functionalization at positions other than the inherently reactive C3 position. rsc.org While methods for C6 functionalization of bromo-precursors are well-established, developing robust and general methods for direct C-H functionalization at C2, C5, C7, or C8 in the presence of existing substituents is a significant hurdle. researchgate.netnih.gov Overcoming this challenge would unlock access to a much wider range of structural analogs for biological testing.

Understanding Substituent Effects:

The interplay between different substituents on the imidazo[1,2-a]pyridine ring is not fully understood. For this compound, the electronic effects of the C5-methoxy group on the reactivity of the C6-bromo position and other C-H bonds need systematic investigation. This knowledge is crucial for predicting reactivity and designing efficient synthetic routes.

Expanding Biological Target Space:

While the scaffold has proven successful for kinase inhibition, its full potential against other target classes remains underexplored. Future research should focus on screening imidazo[1,2-a]pyridine libraries against a broader range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and epigenetic targets, to uncover new therapeutic applications.

Pharmacokinetic Optimization:

A common challenge in drug development is optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds. For imidazo[1,2-a]pyridine derivatives, issues such as metabolic stability and solubility often need to be addressed. Future work should integrate early-stage ADME profiling into the design process to improve the drug-like properties of new analogs.

Q & A

Basic: What are the common synthetic routes for 6-Bromo-5-methoxyimidazo[1,2-a]pyridine, and how can reaction conditions be optimized?

Answer:
The synthesis of this compound typically involves cyclization reactions between substituted pyridine derivatives and brominated intermediates. Key methods include:

  • Electron density-guided synthesis : Using computational tools like electron density surface maps to predict reactive sites and optimize reaction pathways (e.g., bromination at the 6-position and methoxylation at the 5-position) .
  • Microwave-assisted one-pot synthesis : Enhances reaction efficiency by reducing reaction time and improving yield. For example, microwave irradiation can facilitate the coupling of brominated precursors with methoxy-containing intermediates in a single step .
  • Condensation with NaHCO₃ : Ethyl bromopyruvate reacts with diaminopyridine derivatives in ethanol under reflux, with NaHCO₃ acting as a base to neutralize byproducts and improve purity (yield ~65%) .
    Optimization tips : Adjust solvent polarity (e.g., ethanol vs. DMF), temperature gradients, and stoichiometric ratios of brominating agents (e.g., NBS or Br₂) to minimize side reactions.

Basic: Which analytical techniques are most effective for characterizing this compound, and how can conflicting spectral data be resolved?

Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions. For example, the methoxy group at C5 appears as a singlet (~δ 3.8–4.0 ppm), while bromine at C6 deshields adjacent protons .
  • HPLC-MS : Validates purity (>97%) and molecular weight (e.g., [M+H]+ peak at m/z 257.0) .
  • X-ray crystallography : Resolves ambiguities in regiochemistry by providing definitive bond angles and distances (e.g., distinguishing between 6-bromo and 7-bromo isomers) .
    Resolving contradictions : If NMR signals overlap (e.g., methoxy vs. methyl groups), use 2D techniques (COSY, HSQC) or deuterated solvents to clarify splitting patterns. Cross-reference with computational simulations (DFT) for electronic environment validation .

Advanced: How does the bromine substituent influence the reactivity and regioselectivity in further functionalization reactions?

Answer:
The bromine atom at C6 acts as both an electron-withdrawing group and a directing moiety:

  • Electrophilic substitution : Bromine deactivates the ring, directing incoming electrophiles to the para position (C8) or meta position (C2) depending on reaction conditions (e.g., nitration or Suzuki coupling) .
  • Cross-coupling reactions : Bromine enables Pd-catalyzed couplings (e.g., Suzuki-Miyaura with aryl boronic acids) for introducing diverse substituents. Optimize using ligands like Pd(PPh₃)₄ and bases such as K₂CO₃ in THF/water .
  • Nucleophilic displacement : Bromine can be replaced by nucleophiles (e.g., amines or thiols) under SNAr conditions (high-temperature DMF with Cs₂CO₃) .

Advanced: What strategies are recommended for designing structure-activity relationship (SAR) studies involving this compound?

Answer:

  • Core modifications : Synthesize analogs by varying substituents at C5 (methoxy → ethoxy, hydroxy) and C6 (bromo → iodo, methyl) to assess electronic and steric effects on biological activity .
  • Pharmacophore mapping : Use docking studies to identify key interactions (e.g., hydrogen bonding via the methoxy group or π-π stacking with the imidazo ring) .
  • In vitro assays : Test analogs against target proteins (e.g., kinases or GPCRs) to correlate substituent changes with IC₅₀ values. Include controls like zolpidem (a known imidazopyridine drug) for benchmarking .

Advanced: How can researchers address discrepancies in yield or purity when scaling up synthesis protocols?

Answer:

  • Purity issues : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to remove byproducts like unreacted diaminopyridine .
  • Yield optimization : Scale reactions incrementally (mg → g) while monitoring exothermicity. For bromination, ensure slow addition of Br₂ to avoid polybromination .
  • Batch consistency : Implement in-process controls (e.g., TLC or inline HPLC) to detect intermediates. For example, monitor the disappearance of starting material (Rf ~0.3 in 1:1 EtOAc/hexane) .

Advanced: What are the challenges in resolving tautomeric or isomeric forms of this compound, and how can they be mitigated?

Answer:

  • Tautomerism : The imidazo ring may exhibit keto-enol tautomerism, altering NMR signals. Use deuterated DMSO to stabilize tautomers and acquire spectra at low temperatures (−40°C) .
  • Regioisomer discrimination : Synthesize and characterize all possible isomers (e.g., 6-bromo vs. 7-bromo) via X-ray crystallography. Compare experimental spectra with DFT-predicted chemical shifts .

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